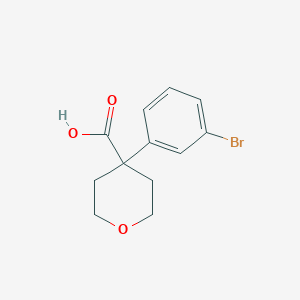
4-(3-溴苯基)氧杂-4-羧酸
描述
4-(3-bromophenyl)oxane-4-carboxylic acid is a biochemical compound used for proteomics research . It has a molecular formula of C12H13BrO3 and a molecular weight of 285.13 .
Molecular Structure Analysis
The InChI code for 4-(3-bromophenyl)oxane-4-carboxylic acid is 1S/C12H13BrO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15) . This indicates that the compound contains a bromophenyl group attached to an oxane ring, which also carries a carboxylic acid group .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . Other physical and chemical properties like melting point, boiling point, and density were not found in the retrieved data.科学研究应用
合成和化学性质
- 开发了一种 2-氟-4-溴联苯的实用合成方法,2-氟-4-溴联苯是氟比洛芬制造的关键中间体,以克服与成本和安全性相关的限制,表明高效合成方法在开发用于各种应用的化合物中的重要性 (Qiu 等人,2009).
羧酸的功能应用
- 膦酸以磷原子与三个氧原子和一个碳原子键合为特征,已因其生物活性特性而被使用,说明了羧酸衍生物在从医学到材料科学等领域的广泛功能应用 (Sevrain 等人,2017).
- 羧酸因其对微生物的抑制作用而受到研究,突出了这些化合物在保存食品和防止腐败中的重要性,以及它们的潜在治疗应用 (Jarboe 等人,2013).
环境和生物技术影响
- 已经综述了使用各种催化剂将烯烃和炔烃需氧裂解成羰基和羧基化合物,证明了羧酸在有机污染物的转化和降解中的环境相关性 (Urgoitia 等人,2017).
- 羧酸在大气气溶胶中的作用,包括它们的来源、形成途径以及对空气质量和气候的影响,强调了这些化合物的环境重要性 (Kawamura & Bikkina, 2016).
安全和危害
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements involve recommendations for handling and storage, first aid measures, and disposal .
未来方向
属性
IUPAC Name |
4-(3-bromophenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrO3/c13-10-3-1-2-9(8-10)12(11(14)15)4-6-16-7-5-12/h1-3,8H,4-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQHCLIPWQURSGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC(=CC=C2)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50460291 | |
| Record name | 4-(3-bromophenyl)oxane-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-bromophenyl)oxane-4-carboxylic Acid | |
CAS RN |
179420-77-0 | |
| Record name | 4-(3-bromophenyl)oxane-4-carboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50460291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

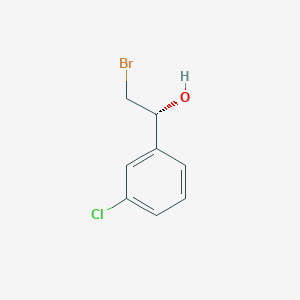
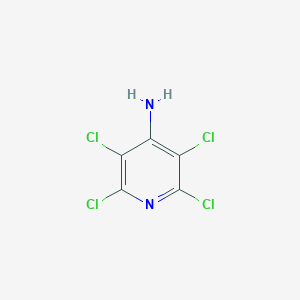


![3-Methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B181949.png)
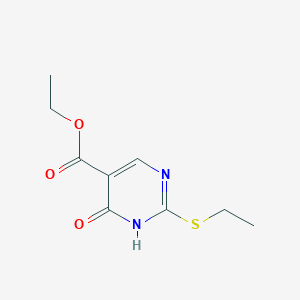
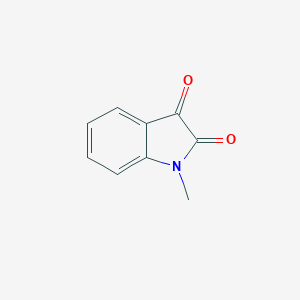
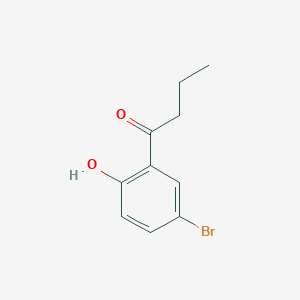
![7-hydroxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B181953.png)
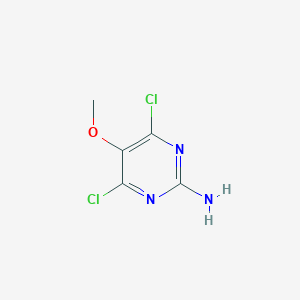
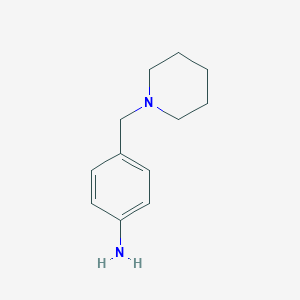
![2,8-Dimethylpyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B181957.png)
![6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B181961.png)
![4-[4-(2-Methoxyethyl)piperazin-1-yl]aniline](/img/structure/B181962.png)